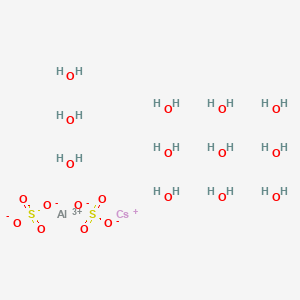
Aluminum cesium sulfate dodecahydrate
Overview
Description
Aluminum cesium sulfate dodecahydrate is a useful research compound. Its molecular formula is AlCsH24O20S2 and its molecular weight is 568.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Aluminum cesium sulfate dodecahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aluminum cesium sulfate dodecahydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis in Chemical Reactions
Aluminum cesium sulfate dodecahydrate is not directly mentioned, but related compounds like Aluminum dodecyl sulfate trihydrate have been utilized as catalysts. For instance, Aluminum dodecyl sulfate trihydrate is effective in catalyzing Michael addition of indoles and pyrrole to alpha, beta-unsaturated electron-deficient compounds in water (Firouzabadi, Iranpoor, & Nowrouzi, 2005).
Industrial Applications
Aluminum sulfate, a similar compound, is primarily used in the paper industry for sizing and as a flocculating agent in water and wastewater treatment. It's also used in food applications. The term "alum" covers various crystallized double sulfates like cesium alum (Darragh & Ertell, 2003).
Hazardous Waste Immobilization
Alkali-activated binders doped with cesium, such as alkali-activated blast furnace slag, show potential in hazardous and radioactive waste immobilization. This application is significant in environmental management (Komljenovic, Tanasijević, Džunuzović, & Provis, 2019).
Phase-Change Heat-Storage Materials
Ammonium aluminum sulfate dodecahydrate has been explored as a phase-change heat-storage material. It's significant in energy-storage technology, particularly for solar energy photothermal utilization (Zhu, Li, Yang, & Luo, 2020).
Extraction and Recovery of Metals
A novel process for selectively precipitating valuable metals from lepidolite involves the use of alums, such as aluminum cesium sulfate dodecahydrate, highlighting its importance in mineral processing and metal recovery (Liu, Yin, Li, Qiyang, & Liu, 2019).
Electronic Device Applications
Cesium hydroxide doped tris(8-hydroxyquinoline) aluminum, while not directly aluminum cesium sulfate dodecahydrate, shows its relevance in the improvement of organic light-emitting diodes, indicating the potential of aluminum-cesium compounds in electronics (Wang, Xiong, Qiao, & Ma, 2009).
properties
IUPAC Name |
aluminum;cesium;disulfate;dodecahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Cs.2H2O4S.12H2O/c;;2*1-5(2,3)4;;;;;;;;;;;;/h;;2*(H2,1,2,3,4);12*1H2/q+3;+1;;;;;;;;;;;;;;/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUJINUACVEASK-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Cs+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCsH24O20S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



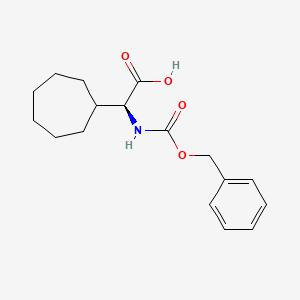
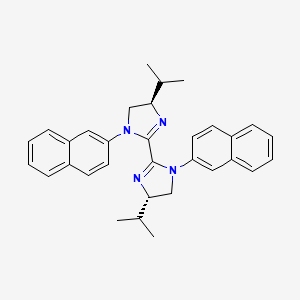

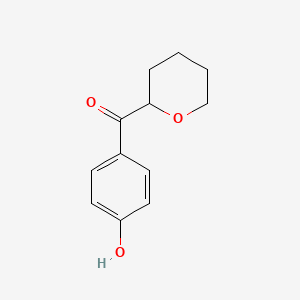
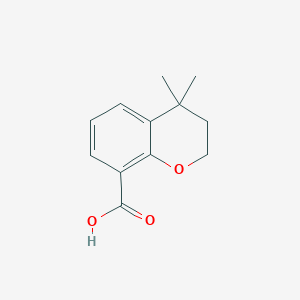
![tert-butyl N-[4-(2-aminoethoxy)butyl]carbamate](/img/structure/B8256252.png)
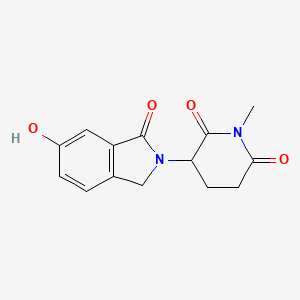

![tert-butyl 2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B8256277.png)
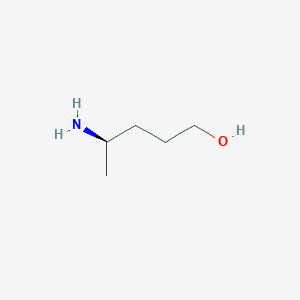
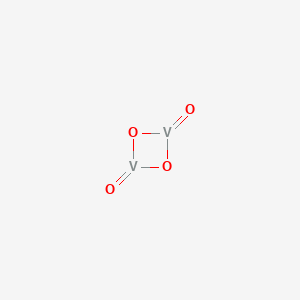

![N-[(Benzyloxy)carbonyl]glycyl-2-methyl-L-proline](/img/structure/B8256296.png)
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B8256302.png)